5-[(2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole
Description
5-[(2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three heteroatoms: one oxygen and two nitrogen atoms
Properties
IUPAC Name |
5-[(2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-11-4-2-3-5-14(11)22-10-15-17-16(18-23-15)12-6-8-13(9-7-12)19(20)21/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFKFOZHTFXEQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358042 | |
| Record name | 5-[(2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6161-97-3 | |
| Record name | 5-[(2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an acyl chloride in the presence of a base, such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature.
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Introduction of the 2-methylphenoxy Group: : The 2-methylphenoxy group can be introduced through an etherification reaction. This involves the reaction of a phenol derivative with an alkyl halide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
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Introduction of the 4-nitrophenyl Group: : The 4-nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a nitrobenzene derivative with a nucleophile, such as a phenoxide ion, in the presence of a base like sodium hydroxide in a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenoxy and nitrophenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group. Common nucleophiles include hydroxide ions and alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol, potassium carbonate in DMF.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
5-[(2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent, with studies focusing on its ability to inhibit specific enzymes and signaling pathways.
Industry: Used in the development of new polymers and coatings, particularly those with enhanced thermal and chemical resistance.
Mechanism of Action
The mechanism of action of 5-[(2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, such as cyclooxygenase and lipoxygenase, inhibiting their activity and reducing the production of inflammatory mediators.
Pathways Involved: The compound can modulate signaling pathways, such as the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines and chemokines.
Comparison with Similar Compounds
Similar Compounds
5-[(2-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of a nitro group.
5-[(2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of a nitro group.
5-[(2-methylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole: Similar structure but with a fluorine atom instead of a nitro group.
Uniqueness
5-[(2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes the compound particularly effective in certain chemical reactions and biological applications, such as its potential antimicrobial and anticancer activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
